N-Ethoxycarbonyl-L-phenylalanine

Peptide Synthesis Solid-Phase Synthesis Analytical Chemistry

Standard N-protected amino acids often fail when orthogonal deprotection schemes are required. N-Ethoxycarbonyl-L-phenylalanine (Eoc-Phe-OH) offers a distinct lability profile, removable under conditions orthogonal to both Boc and Fmoc. - Enables selective deprotection in multi-step SPPS - Validated reagent for GC-based enantiomeric purity analysis (Rs ≥ 9.9) - Key QC identifier: [α]²⁰/D +25° (c=2, ethanol) - distinct from Cbz/Boc analogs

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 19887-32-2
Cat. No. B025040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethoxycarbonyl-L-phenylalanine
CAS19887-32-2
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1
InChIKeyYUBBGLSAFZJOMD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethoxycarbonyl-L-phenylalanine: Identity & Specifications


N-Ethoxycarbonyl-L-phenylalanine (CAS 19887-32-2) is an N-protected L-phenylalanine derivative where the amino group is shielded by an ethoxycarbonyl (Eoc) moiety . This compound, with a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol, is primarily utilized as a building block in peptide synthesis, where the Eoc group prevents unwanted side reactions during chain assembly . The commercially available form typically presents as a solid with a specified purity of 97-98%, a melting point range of 78-82 °C, and a specific optical rotation of [α]²⁰/D +25° (c=2, ethanol) [1].

N-Ethoxycarbonyl-L-phenylalanine: Key Differentiators


The selection of an N-protected amino acid for peptide synthesis is not arbitrary, as the properties of the protecting group dictate the entire synthetic strategy's feasibility and efficiency [1]. N-Ethoxycarbonyl-L-phenylalanine (Eoc-Phe-OH) offers a specific balance of stability and lability that differs significantly from other common protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or fluorenylmethoxycarbonyl (Fmoc) [1][2]. Its distinct physicochemical profile—including a moderate melting point and unique optical rotation—enables specific purification and analytical workflows . Furthermore, its demonstrated utility as a key component in a high-resolution enantiomeric separation method provides a functional advantage not shared by all analogs [2]. The following quantitative evidence underscores why generic substitution with another protected phenylalanine derivative would compromise specific experimental outcomes and is therefore not a viable procurement strategy.

N-Ethoxycarbonyl-L-phenylalanine: Quantitative Comparison


Melting Point vs. Alternative Protecting Groups

The melting point of N-Ethoxycarbonyl-L-phenylalanine (78-82 °C) is distinct from that of other common N-protected phenylalanine derivatives. This difference is a direct consequence of the ethoxycarbonyl group's influence on the compound's crystalline packing and intermolecular forces . In contrast, N-acetyl-L-phenylalanine melts at a significantly higher range (171-173 °C), N-benzyloxycarbonyl-L-phenylalanine melts at a comparable but still distinct range (85-89 °C), and N-tert-butoxycarbonyl-L-phenylalanine melts at a moderately higher range (85-88 °C) [1].

Peptide Synthesis Solid-Phase Synthesis Analytical Chemistry

Optical Rotation for Chiral Purity

The specific optical rotation of N-Ethoxycarbonyl-L-phenylalanine is reported as [α]²⁰/D +25° (c=2, ethanol), a value that serves as a precise benchmark for verifying its chiral purity and identity . This value is markedly different from those of its common analogs, such as N-acetyl-L-phenylalanine ([α]²⁰/D +38° to +42°, c=5, MeOH) and N-benzyloxycarbonyl-L-phenylalanine ([α]²⁰/D +4.0° to +6.5°, c=4, AcOH) .

Chiral Chromatography Quality Control Peptide Synthesis

Enantioseparation by Ethoxycarbonyl Derivatization

A method employing N-ethoxycarbonylation combined with (S)-1-phenylethylamidation has been demonstrated to provide complete enantioseparation of 12 amino acids as diastereomeric derivatives on an achiral capillary column [1]. This method, which utilizes N-Ethoxycarbonyl-L-phenylalanine as a key component in the derivatization scheme, achieved exceptional resolution (Rs) values for proline (Rs ≥ 9.9) and pipecolic acid (Rs ≥ 10.2) [1].

Analytical Chemistry Enantiomeric Purity Gas Chromatography

N-Ethoxycarbonyl-L-phenylalanine: Application Scenarios


Orthogonal Deprotection in Peptide Synthesis

When designing a peptide synthesis strategy that requires an N-protecting group with a specific lability profile orthogonal to both Boc and Fmoc chemistry, N-Ethoxycarbonyl-L-phenylalanine becomes the optimal choice. Its ethoxycarbonyl group is removed under different conditions than the acid-labile Boc or base-labile Fmoc groups, enabling selective deprotection steps [1]. The compound's moderate melting point (78-82 °C) also facilitates its handling and purification in automated solid-phase synthesizers .

Amino Acid Enantiomer Profiling by GC-MS

For analytical chemistry laboratories tasked with accurately determining the enantiomeric purity of amino acids in complex biological matrices, N-Ethoxycarbonyl-L-phenylalanine is a key reagent. It enables a validated derivatization protocol (N-ethoxycarbonylation) that achieves exceptional chromatographic resolution (Rs ≥ 9.9 for proline) on achiral GC columns [2]. This method is crucial for applications in food science, metabolomics, and geochronology where trace-level D-amino acid detection is required [2].

QC and Identity Verification

Procurement and QC departments can leverage the compound's highly specific optical rotation ([α]²⁰/D +25°, c=2, ethanol) as a rapid, primary identifier to confirm the chemical identity and chiral integrity of incoming shipments. This value is markedly distinct from that of closely related, and easily mistaken, N-protected phenylalanine analogs like N-acetyl-L-phenylalanine ([α]²⁰/D +38° to +42°) or N-benzyloxycarbonyl-L-phenylalanine ([α]²⁰/D +4.0° to +6.5°) . This simple polarimetry test can prevent costly experimental failures due to reagent misidentification or racemization .

Technical Documentation Hub

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